molecular formula C18H19Br2N3O2 B11990982 2-Amino-3,5-dibromo-N'-(4-butoxybenzylidene)benzohydrazide CAS No. 302909-97-3

2-Amino-3,5-dibromo-N'-(4-butoxybenzylidene)benzohydrazide

Katalognummer: B11990982
CAS-Nummer: 302909-97-3
Molekulargewicht: 469.2 g/mol
InChI-Schlüssel: CCVNQJYYRKYMOH-SSDVNMTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C18H19Br2N3O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-amino-3,5-dibromobenzohydrazide and 4-butoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include steps for purification and crystallization to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .

Eigenschaften

CAS-Nummer

302909-97-3

Molekularformel

C18H19Br2N3O2

Molekulargewicht

469.2 g/mol

IUPAC-Name

2-amino-3,5-dibromo-N-[(E)-(4-butoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H19Br2N3O2/c1-2-3-8-25-14-6-4-12(5-7-14)11-22-23-18(24)15-9-13(19)10-16(20)17(15)21/h4-7,9-11H,2-3,8,21H2,1H3,(H,23,24)/b22-11+

InChI-Schlüssel

CCVNQJYYRKYMOH-SSDVNMTOSA-N

Isomerische SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.